molecular formula C15H17NS B13625153 (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine

(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine

Cat. No.: B13625153
M. Wt: 243.4 g/mol
InChI Key: JKLIAQYGFHLIQF-UHFFFAOYSA-N
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Description

(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is a bicyclic aromatic amine featuring a tetrahydronaphthalene (tetralin) core fused with a thiophene ring via a methanamine linker. Its molecular formula is C15H17N (free base) or C15H17N·HCl in its hydrochloride salt form .

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

[4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine

InChI

InChI=1S/C15H17NS/c16-9-15-8-14(10-17-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-8,10H,1-4,9,16H2

InChI Key

JKLIAQYGFHLIQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=C3)CN

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Alkylation and Amination Reactions

A key step in the synthesis is the alkylation of an aminotetralin derivative with a thiophene-containing alkylating agent:

  • Alkylation of protected (S)-(-)-5-hydroxy-N-n-propyl-2-aminotetraline esters with 2-nitrobenzenesulfonate derivatives of thiophene alkyl groups is employed to avoid side reactions such as secondary O-alkylation of phenol groups. This method improves purity and yield of the desired product.
  • The leaving group in the alkylating agent is often a halogen (chloro, bromo) or sulfonate (methanesulfonate, nitrobenzenesulfonate), with nitrobenzenesulfonates being more reactive and allowing milder reaction conditions.
  • Sodium bicarbonate or sodium carbonate bases in solvents like toluene are used to facilitate the alkylation under reflux conditions.

Protection and Deprotection Steps

  • Phenol groups on the tetralin ring are protected as esters (e.g., acetyl esters) to prevent unwanted side reactions during alkylation. The esterification is done using acyl chlorides such as acetyl chloride.
  • Deprotection of phenol esters to yield free phenol groups is achieved by hydrolysis under acidic conditions, often using hydrobromic acid or hydrochloric acid. However, harsh acidic conditions can degrade the thiophene ring, so milder conditions or alternative strategies are preferred.

Reduction and Chiral Resolution

  • Reductive amination or amination reduction of 5-methoxy-2-tetralone with amines and reducing agents like sodium borohydride is used to introduce the amine functionality on the tetrahydronaphthalene ring.
  • Chiral resolution or asymmetric synthesis methods are applied to obtain enantiopure intermediates, which are critical for pharmaceutical applications. Methods include chiral acid salt formation and chiral phosphoric acid catalysis during asymmetric reduction.

Final Product Isolation and Purification

  • After alkylation and deprotection, the final amine compound is often isolated as a salt (hydrochloride or hydrobromide) to improve stability and purity.
  • Crystallization and salification steps enhance product purity and facilitate recovery.

Summary of Representative Preparation Protocol

Step No. Description Reagents/Conditions Notes
1 Protection of phenol group on aminotetraline Acetyl chloride, acetic acid, 45-50°C, 7 hours Forms acetyl ester to prevent O-alkylation
2 Alkylation with thiophene sulfonate derivative 2-nitrobenzenesulfonate derivative, sodium bicarbonate, toluene, reflux Avoids secondary O-alkylation, improves yield and purity
3 Hydrolysis/deprotection of ester Mineral acid (HBr or HCl), mild conditions Releases free phenol, careful to avoid thiophene degradation
4 Reductive amination or amination reduction Sodium borohydride, amines, solvents (ethanol, DMF) Introduces amine group on tetrahydronaphthalene core
5 Chiral resolution (if needed) Chiral acids or catalysts Ensures enantiopurity for pharmaceutical use
6 Salification and crystallization HCl or HBr, carbonate/bicarbonate salts Purifies and stabilizes final amine compound

Analytical and Purity Considerations

  • High-performance liquid chromatography (HPLC) is used to assess purity, with reported purities exceeding 99% for key intermediates.
  • Mass spectrometry (MS) confirms molecular weight and structure (e.g., MS m/z 265 for related intermediates).
  • Optical purity is critical in chiral compounds and is monitored by chiral HPLC or resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can further hydrogenate the thiophene ring or the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted thiophene or naphthalene derivatives .

Scientific Research Applications

(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Likely synthesized via LiAlH4 reduction of a precursor nitrile or carbonyl intermediate, analogous to methods described for (4-(thiophen-2-yl)phenyl)methanamine .
  • Applications : Serves as a building block in medicinal chemistry, particularly for CNS-targeting agents due to its amine functionality and lipophilic aromatic moieties .
  • Safety : The hydrochloride salt form is associated with GHS hazard statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Retinoid X Receptor (RXR) Ligands

Example Compounds :

  • LGD1069 (Bexarotene) : 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid .
  • LG100268 : 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]nicotinic acid .
Feature Target Compound RXR Ligands (e.g., LGD1069)
Core Structure Tetralin-thiophene-methanamine Tetralin-benzoic acid/nicotinic acid
Functional Group Primary amine Carboxylic acid
Biological Target Undetermined (potential CNS) RXR subtypes (cancer therapy)
Selectivity N/A >1000-fold selectivity for RXR
Clinical Status Preclinical Phase I/II trials for cancer

Key Difference : The absence of a carboxylic acid group in the target compound suggests divergent receptor interactions, likely shifting activity away from RXR modulation toward alternative targets like CNS receptors.

5-HT7 Receptor Agents

Example Compounds :

  • Compound 44 : 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (Ki = 0.22 nM for 5-HT7) .
  • Compound 19 : 4-[2-(1-methylethyl)phenyl]-N-(tetralin-1-yl)-1-piperazinehexanamide (Ki = 0.13 nM) .
Feature Target Compound 5-HT7 Agents (e.g., Compound 44)
Core Structure Tetralin-thiophene-methanamine Tetralin-piperazine-aryl amide
Functional Group Primary amine Piperazine-hexanamide
Biological Target Undetermined 5-HT7 receptor (CNS)
Potency N/A Sub-nanomolar Ki values
Selectivity N/A >200-fold over 5-HT1A/5-HT2A

Key Difference : The target compound lacks the piperazine-amide scaffold critical for 5-HT7 affinity, indicating distinct structure-activity relationships. Its thiophene moiety may instead enhance binding to other aminergic receptors.

Dopamine D3 Receptor Agonists

Example Compound :

  • (-)-34: 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol (Ki = 0.92 nM for D3) .
Feature Target Compound D3 Agonist (e.g., (-)-34)
Core Structure Tetralin-thiophene-methanamine Tetralin-piperazine-ethylamine
Functional Group Primary amine Secondary amine with piperazine
Biological Target Undetermined Dopamine D3 receptor
Potency N/A Picomolar EC50 in GTPγS assays

Key Difference : The target compound’s simpler structure lacks the extended alkyl chain and piperazine group necessary for D3 receptor agonism, suggesting alternative pharmacological profiles.

Thiophene-Containing Analogues

Example Compounds :

  • 2-Thiopheneethylamine : C6H9NS (boiling point 201°C) .
  • (4-(Thiophen-2-yl)phenyl)methanamine : Synthesized via LiAlH4 reduction of nitriles .
Feature Target Compound 2-Thiopheneethylamine
Core Structure Tetralin-thiophene-methanamine Thiophene-ethylamine
Complexity Bicyclic Monocyclic
Lipophilicity High (tetralin core) Moderate
Applications Medicinal chemistry Chemical intermediate

Biological Activity

(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine, with the CAS number 1379021-39-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H17NS
  • Molar Mass : 243.37 g/mol
  • IUPAC Name : 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-ylmethanamine

Antitumor Activity

Recent studies have indicated that compounds containing thiophene and tetrahydronaphthalene moieties exhibit significant antitumor properties. The specific compound under investigation has shown promising results in inhibiting cancer cell proliferation. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4311.98 ± 1.22Induction of apoptosis
Similar analogsJurkat<10Bcl-2 inhibition

The structure-activity relationship indicates that the presence of the thiophene ring is crucial for enhancing cytotoxicity against various cancer cell lines .

Anticonvulsant Activity

Compounds similar to this compound have been tested for anticonvulsant effects. A study demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models:

CompoundModel UsedEfficacy (%)Notes
Derivative APTZ model100% protectionComplete elimination of tonic extensor phase
Derivative BMaximal electroshock80% protectionReduced seizure duration

These findings suggest that modifications on the naphthalene and thiophene rings can enhance anticonvulsant properties .

Study on Antitumor Effects

In a recent publication focusing on novel thiazole derivatives with similar structural motifs to this compound, researchers found that certain compounds were able to induce apoptosis in cancer cells more effectively than standard treatments like doxorubicin. The study highlighted the importance of hydrophobic interactions between the compound and target proteins in mediating its effects .

Neuropharmacological Studies

Another study explored the neuropharmacological effects of related compounds in models of depression and anxiety. The results indicated that these compounds could modulate neurotransmitter systems effectively:

CompoundEffect Observed
Compound XIncreased serotonin levels
Compound YReduced anxiety-like behavior

This suggests potential therapeutic applications for mood disorders .

Q & A

Q. Advanced

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model ground-state geometry and HOMO-LUMO gaps. Solvent effects can be incorporated via polarizable continuum models (PCM) .
  • Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to assess accuracy.
  • Applications : Predict reactivity (e.g., nucleophilic sites on the methanamine group) or binding affinity to biological targets (e.g., dopamine receptors) .

What strategies are recommended for resolving contradictions in reported pharmacological data for this compound?

Q. Advanced

  • Reproducibility checks : Replicate assays under identical conditions (e.g., cell lines, incubation times). For example, highlights dopamine receptor binding assays using HEK-293 cells transfected with human D2/D3 receptors .
  • Impurity analysis : Use LC-MS to identify byproducts that may interfere with bioactivity.
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to assess consistency in potency .

What in vitro and in vivo models are suitable for evaluating neuroprotective potential?

Q. Advanced

  • In vitro :
    • Oxidative stress models : SH-SY5Y cells treated with rotenone/MPP⁺ to mimic Parkinson’s disease .
    • Receptor binding assays : Radioligand competition studies (³H-spiperone for D2/D3 receptors) .
  • In vivo :
    • 6-OHDA-lesioned rats : Measure rotational behavior post-administration.
    • Iron chelation assays : Evaluate reduction in Fe²⁺-induced lipid peroxidation .

What safety protocols should be followed when handling this compound?

Q. Basic

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

Q. Advanced

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the thiophene ring to modulate electronic properties .
  • Scaffold hopping : Replace tetrahydronaphthalene with indane or tetralin derivatives to assess conformational flexibility.
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with methanamine) .

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